molecular formula C8H6BrN B6334026 4-Bromo-2-(prop-1-yn-1-yl)pyridine CAS No. 1383985-12-3

4-Bromo-2-(prop-1-yn-1-yl)pyridine

Cat. No.: B6334026
CAS No.: 1383985-12-3
M. Wt: 196.04 g/mol
InChI Key: OSGGCQGCVAYHEC-UHFFFAOYSA-N
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Description

4-Bromo-2-(prop-1-yn-1-yl)pyridine is a chemical compound with the CAS Number: 1383985-12-3. It has a molecular weight of 196.05 .


Molecular Structure Analysis

The linear formula of this compound is C8H6BrN . The Inchi Code is 1S/C8H6BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,1H3 .


Physical and Chemical Properties Analysis

This compound is stored at room temperature . It has a molecular weight of 196.05 .

Mechanism of Action

Target of Action

It’s known that terminal alkynes, such as prop-1-yn-1-yl, can undergo oxidative alkyne–alkyne coupling under certain conditions . This suggests that the compound might interact with biological targets that can catalyze or facilitate such reactions.

Mode of Action

For instance, it might undergo oxidative alkyne–alkyne coupling, leading to the formation of polymers with bimodal molecular weight distributions .

Biochemical Pathways

Given the potential for oxidative alkyne–alkyne coupling , it’s possible that the compound could influence pathways involving oxidative stress or redox reactions.

Result of Action

The potential for oxidative alkyne–alkyne coupling suggests that the compound could induce changes in cellular redox status or oxidative stress responses.

Properties

IUPAC Name

4-bromo-2-prop-1-ynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGGCQGCVAYHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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